molecular formula C24H29N3O8 B6602444 Pomalidomide-PEG4-propargyl CAS No. 2138439-58-2

Pomalidomide-PEG4-propargyl

Cat. No.: B6602444
CAS No.: 2138439-58-2
M. Wt: 487.5 g/mol
InChI Key: ADENWVKSYZTYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pomalidomide-PEG4-propargyl: is a compound that combines pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to target and degrade specific proteins within cells. The PEG4 linker enhances the solubility and bioavailability of the compound, while the propargyl group allows for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pomalidomide-PEG4-propargyl typically involves several steps. Initially, pomalidomide is synthesized through a multi-step process that includes the formation of an intermediate compound, which is then reacted with a PEG4 linker.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow chemistry to improve yield and efficiency . The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Pomalidomide-PEG4-propargyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargyl group can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: Pomalidomide-PEG4-propargyl is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins. This has significant implications for chemical biology and drug discovery .

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .

Medicine: Medically, this compound is used in the development of targeted therapies for diseases such as cancer. By degrading specific proteins involved in disease progression, it offers a novel approach to treatment .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its ability to target and degrade specific proteins makes it a valuable tool in drug development .

Comparison with Similar Compounds

  • Pomalidomide-PEG4-NH2 hydrochloride
  • Pomalidomide-PEG6-NH2 hydrochloride
  • Pomalidomide-PEG3-NH2 hydrochloride
  • Pomalidomide-PEG1-NH2 hydrochloride
  • Lenalidomide
  • Thalidomide

Uniqueness: Pomalidomide-PEG4-propargyl is unique due to its combination of a PEG4 linker and a propargyl group. The PEG4 linker enhances solubility and bioavailability, while the propargyl group allows for further chemical modifications. This makes it a versatile building block for the development of PROTACs and other targeted therapies .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O8/c1-2-9-32-11-13-34-15-16-35-14-12-33-10-8-25-18-5-3-4-17-21(18)24(31)27(23(17)30)19-6-7-20(28)26-22(19)29/h1,3-5,19,25H,6-16H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADENWVKSYZTYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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